

A Technical Review of Yadanzioside L and Associated Quassinoids from Brucea javanica

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Compound of Interest					
Compound Name:	Yadanzioside L				
Cat. No.:	B12418336	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., belongs to a class of natural products renowned for their diverse and potent biological activities. While research specifically on Yadanzioside L is emerging, the broader family of quassinoids from this plant, including compounds like Brusatol and Bruceine D, have been extensively studied for their significant anti-cancer, anti-viral, and anti-inflammatory properties. This technical guide provides a comprehensive review of the current state of knowledge on Yadanzioside L and its related compounds, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways implicated in their therapeutic effects to support ongoing and future research and development efforts.

Introduction

Brucea javanica (L.) Merr., a plant native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments, including cancer, malaria, and inflammatory conditions.[1][2][3] The primary bioactive constituents of B. javanica are a group of structurally complex and highly oxygenated triterpenoids known as quassinoids.[1][4]

Yadanzioside L is a member of this extensive family of natural products.[5] While many quassinoids from B. javanica have demonstrated potent cytotoxic effects against various



cancer cell lines, specific research into the anticancer potential of **Yadanzioside L** is still in its early stages.[3][4] However, its structural similarity to other well-characterized quassinoids suggests it may share similar mechanisms of action and therapeutic potential. This review aims to consolidate the available information on **Yadanzioside L** and its better-studied analogs to provide a foundational resource for researchers in the field.

Chemical Structure

Yadanzioside L is a C20 quassinoid glycoside with the chemical formula C34H46O17.[5] The core structure is a picrasane-type triterpenoid, characterized by a highly oxygenated and rearranged carbon skeleton. The glycosidic moiety attached to the core structure significantly influences the compound's solubility and pharmacokinetic properties.

Biological Activities and Quantitative Data

While extensive quantitative data for **Yadanzioside L**'s anticancer activity is not yet available in the public domain, its antiviral activity has been reported. The primary biological activities of related quassinoids from Brucea javanica are predominantly centered on their potent cytotoxicity against a wide range of cancer cell lines.

Antiviral Activity of Yadanzioside L

Yadanzioside L has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).

Compound	Virus	Assay	IC50 (µM)	Reference
Yadanzioside L	Tobacco Mosaic Virus (TMV)	Half-leaf and leaf-disk method	4.86	[6]
Yadanzioside L	Tobacco Mosaic Virus (TMV)	Not Specified	3.42-5.66	[7]

Anticancer Activity of Related Quassinoids

Numerous quassinoids from Brucea javanica have shown potent in vitro cytotoxicity against various cancer cell lines. The following table summarizes some of the key findings.



Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Brusatol	PANC-1	Pancreatic Cancer	0.36	[4]
Brusatol	SW 1990	Pancreatic Cancer	0.10	[4]
Bruceine D	PANC-1	Pancreatic Cancer	2.53	[4]
Bruceine D	SW 1990	Pancreatic Cancer	5.21	[4]
Javanicoside J	P-388	Murine Leukemia	2.3 μg/ml	[4]
Javanicoside K	P-388	Murine Leukemia	1.6 μg/ml	[4]
Javanicoside L	P-388	Murine Leukemia	2.9 μg/ml	[4]

Mechanisms of Action

The anticancer mechanisms of quassinoids are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and stress responses. While the specific pathways affected by **Yadanzioside L** have not been elucidated, studies on related compounds like Brusatol and Bruceine D offer significant insights.

Inhibition of Protein Synthesis

A primary mechanism of action for many quassinoids is the inhibition of protein synthesis. This non-specific inhibition of translation contributes to their potent cytotoxic effects.

Modulation of Signaling Pathways

- JNK Pathway: Bruceine D has been shown to inhibit the proliferation and induce apoptosis in non-small cell lung cancer cells (A549 and H460) by downregulating the JNK signaling pathway.[4]
- STAT3 Pathway: Bruceantinol, another quassinoid from B. javanica, is a potent inhibitor of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and





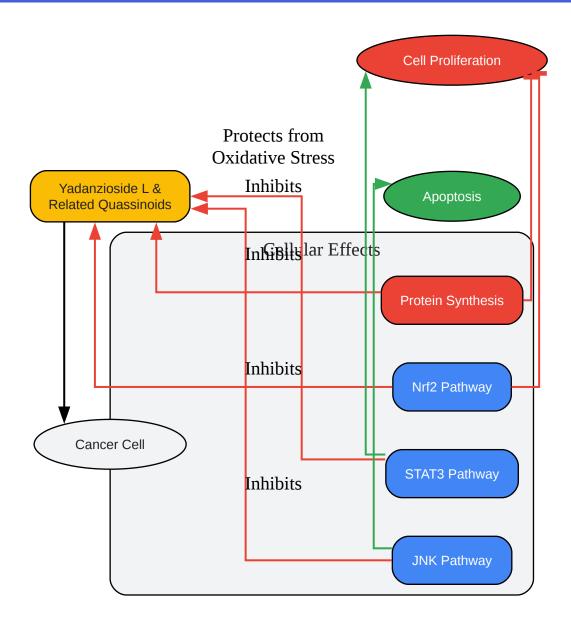


metastasis.[8]

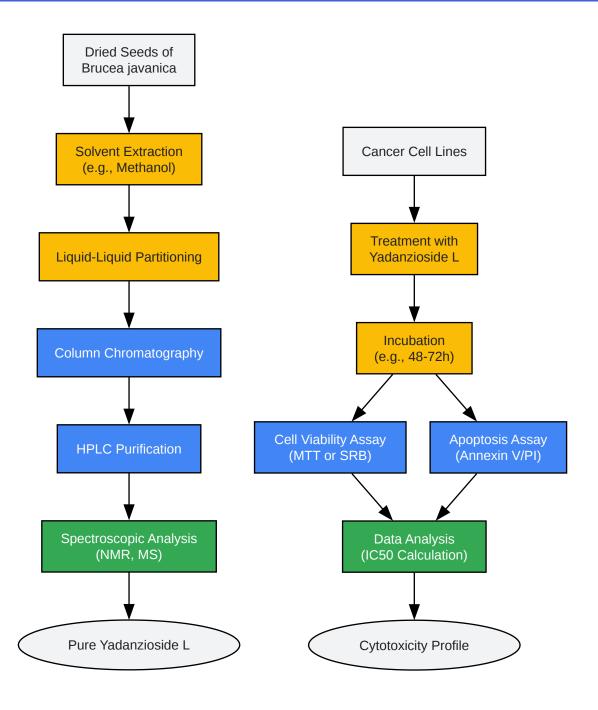
 Nrf2 Pathway: Brusatol is a known inhibitor of the Nrf2 pathway, which is often upregulated in cancer cells to protect them from oxidative stress.[9] By inhibiting Nrf2, brusatol can sensitize cancer cells to chemotherapy.

The following diagram illustrates a potential signaling pathway that could be targeted by **Yadanzioside L** and related quassinoids, based on current literature.









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